molecular formula C15H18N4S B11840152 N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B11840152
M. Wt: 286.4 g/mol
InChI Key: BBEQFLDBLUCQJA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of quinoline-2-carbaldehyde with N-propylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the hydrazinecarbothioamide moiety may interact with various enzymes, inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    This compound derivatives: Various derivatives with different substituents on the quinoline ring or the hydrazinecarbothioamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

1-propyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea

InChI

InChI=1S/C15H18N4S/c1-3-10-16-15(20)19-18-11(2)13-9-8-12-6-4-5-7-14(12)17-13/h4-9H,3,10H2,1-2H3,(H2,16,19,20)/b18-11-

InChI Key

BBEQFLDBLUCQJA-WQRHYEAKSA-N

Isomeric SMILES

CCCNC(=S)N/N=C(/C)\C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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